1',4-Bis(t-butyl)-1,2,3'-tris(diphenylphosphino)ferrocene; 98% HiersoPHOS-2
Overview
Description
1’,4-Bis(t-butyl)-1,2,3’-tris(diphenylphosphino)ferrocene; 98% HiersoPHOS-2 is an organophosphorus compound that features a ferrocene backbone with three diphenylphosphino groups and two t-butyl groups. This compound is known for its applications in catalysis and coordination chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,4-Bis(t-butyl)-1,2,3’-tris(diphenylphosphino)ferrocene typically involves the following steps:
Starting Materials: The synthesis begins with ferrocene, which is a sandwich compound consisting of two cyclopentadienyl rings bound to a central iron atom.
Functionalization: The cyclopentadienyl rings are functionalized with t-butyl groups through Friedel-Crafts alkylation.
Phosphination: The functionalized ferrocene is then reacted with diphenylphosphine in the presence of a base to introduce the diphenylphosphino groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to achieve the desired 98% purity.
Chemical Reactions Analysis
Types of Reactions
1’,4-Bis(t-butyl)-1,2,3’-tris(diphenylphosphino)ferrocene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The diphenylphosphino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
1’,4-Bis(t-butyl)-1,2,3’-tris(diphenylphosphino)ferrocene has several scientific research applications, including:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.
Coordination Chemistry: The compound forms stable complexes with various metals, which are studied for their electronic and structural properties.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or magnetic properties.
Mechanism of Action
The mechanism of action of 1’,4-Bis(t-butyl)-1,2,3’-tris(diphenylphosphino)ferrocene involves its ability to coordinate with metal centers. The diphenylphosphino groups act as electron donors, stabilizing the metal center and facilitating various catalytic processes. The ferrocene backbone provides structural rigidity and electronic communication between the phosphine groups.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in catalysis with two diphenylphosphino groups.
1,2-Bis(diphenylphosphino)ethane (dppe): Another common ligand with similar electronic properties but a different backbone.
Triphenylphosphine (PPh3): A simpler phosphine ligand used in various catalytic applications.
Uniqueness
1’,4-Bis(t-butyl)-1,2,3’-tris(diphenylphosphino)ferrocene is unique due to its three diphenylphosphino groups and t-butyl substituents, which provide steric hindrance and electronic effects that can enhance catalytic activity and selectivity compared to simpler phosphine ligands.
Properties
InChI |
InChI=1S/C33H31P2.C21H22P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-21(2,3)17-14-15-20(16-17)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19;/h4-25H,1-3H3;4-16H,1-3H3; | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYJPNXHTDKTRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[C]1[CH][CH][C]([CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)[C]1[CH][C]([C]([CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H53FeP3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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